Phosphoric acid, diethyl ester, triethylamine salt

Description

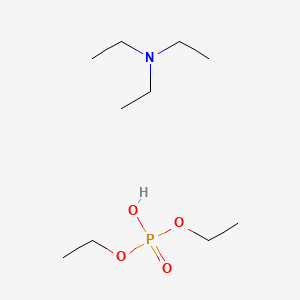

Phosphoric acid, diethyl ester, triethylamine salt (chemical formula: C₈H₂₀NO₄P) is a quaternary ammonium salt formed by the neutralization of diethyl phosphate (a monoester of phosphoric acid) with triethylamine. This compound is widely utilized in organic synthesis as a catalyst, pH adjuster, and HCl scavenger. Its structure combines the nucleophilic properties of triethylamine with the anionic phosphate group, enabling diverse reactivity in reactions such as phosphorylation, esterification, and chromatographic separations .

Properties

CAS No. |

5802-76-6 |

|---|---|

Molecular Formula |

C10H26NO4P |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

N,N-diethylethanamine;diethyl hydrogen phosphate |

InChI |

InChI=1S/C6H15N.C4H11O4P/c1-4-7(5-2)6-3;1-3-7-9(5,6)8-4-2/h4-6H2,1-3H3;3-4H2,1-2H3,(H,5,6) |

InChI Key |

FLNPWUGCMTYXJE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCOP(=O)(O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of diethyl phosphate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethyl phosphate+N,N-diethylethanamine→Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1)

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biochemical studies and as a component in certain biological assays.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction kinetics and product formation. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Properties:

- Solubility : Highly soluble in polar organic solvents (e.g., acetonitrile, dichloromethane) due to the lipophilic triethylamine cation.

- Reactivity : Acts as a mild base and nucleophile, facilitating reactions like phosphonamidate formation and mixed ester synthesis .

- Applications : Used in peptide synthesis, chromatography (to reduce peak tailing), and as a precursor for bioactive molecules .

Comparison with Similar Compounds

Sodium Diethyl Phosphate (NaDEP)

Sodium diethyl phosphate (C₄H₁₀NaO₄P) is an inorganic salt of diethyl phosphate. Unlike the triethylamine salt, NaDEP is water-soluble and less nucleophilic due to the absence of a tertiary amine.

Key Differences :

Pyridine-Based Phosphate Salts

Pyridine and its derivatives (e.g., 4-dimethylaminopyridine) are alternative bases used in phosphate ester synthesis.

Key Differences :

Triclopyr Triethylamine Salt (T-TEA) vs. Triclopyr Butoxyethyl Ester (T-BEE)

T-TEA and T-BEE are herbicidal derivatives of triclopyr acid.

Key Differences :

Diethyl Phosphonate Esters

Diethyl phosphonate esters (e.g., diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate) share structural similarities but lack the triethylamine cation.

Key Differences :

- The triethylamine salt’s nucleophilic character contrasts with the electrophilic reactivity of neutral phosphonate esters.

Research Findings and Contradictions

- Triethylamine vs. Pyridine : While triethylamine outperforms pyridine in nucleophilicity-driven reactions (e.g., Scheme 4A, 75% yield ), its use in glycine methyl ester alkylation led to side products, suggesting context-dependent limitations .

Biological Activity

Phosphoric acid, diethyl ester, triethylamine salt (often referred to as triethylammonium diethyl phosphate) is an organophosphorus compound that has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C8H18N2O4P

- Molecular Weight : 221.21 g/mol

- CAS Number : 105-67-9

This compound is a salt formed from phosphoric acid and triethylamine, which plays a significant role in various biochemical processes and applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in phospholipid metabolism, which can affect cell signaling and membrane integrity.

- Modulation of Receptor Activity : It can interact with various receptors, such as P2Y receptors involved in platelet aggregation and other cellular responses .

- Influence on Gene Expression : The compound may affect gene expression through modulation of signaling pathways related to phosphatidylinositol turnover .

Case Studies

- Platelet Aggregation Studies :

- Antitumor Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibits enzymes involved in lipid metabolism |

| Receptor Modulation | Alters signaling through P2Y receptor pathways |

| Gene Expression | Modulates transcription factors related to stress response |

Q & A

Q. What are the optimal synthetic routes for preparing phosphoric acid, diethyl ester, triethylamine salt, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process:

- Step 1 : React bromomethanesulfonic acid with triethylamine to form the triethylamine salt intermediate, which acts as an acid acceptor .

- Step 2 : React the intermediate with ethyl diethoxymethylphosphonate under controlled conditions (e.g., inert atmosphere, 0–25°C) to yield the final product . Optimization includes using triethylamine as both a base and HCl scavenger to improve reaction efficiency. Alternative acid acceptors like sodium carbonate or pyridine may reduce by-product formation but require rigorous moisture control .

Table 1 : Comparison of Acid Acceptors in Synthesis

| Acid Acceptor | Reaction Yield (%) | By-Products Observed | Reference |

|---|---|---|---|

| Triethylamine | 85–90 | Minimal | |

| Sodium Carbonate | 75–80 | Trace hydrolysis | |

| Pyridine | 70–75 | Increased viscosity |

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous by-products. Triethylamine’s solubility in organic phases aids in isolating the salt .

- Crystallization : Slow evaporation of solvents (e.g., ethanol or acetonitrile) yields high-purity crystals. Triethylamine’s volatility allows for easy removal under reduced pressure .

- Chromatography : Silica gel column chromatography with a mobile phase of hexane/ethyl acetate (7:3) resolves residual amines or unreacted starting materials .

Q. How can researchers characterize the compound’s purity and structural integrity?

- NMR Spectroscopy : P NMR (δ: −0.5 to +1.0 ppm) confirms the phosphate ester structure, while H NMR identifies triethylamine protons (δ: 1.2–1.4 ppm for CH, 3.0–3.2 ppm for N–CH) .

- HPLC Analysis : Use a C18 column with a mobile phase of water/acetonitrile/triethylamine (60:40:1, pH adjusted to 7.0 with phosphoric acid). Retention time: 8–10 minutes .

- Elemental Analysis : Verify stoichiometry (CHNOP) with ≤0.3% deviation .

Advanced Research Questions

Q. What reaction mechanisms involve this compound as an intermediate or catalyst?

The salt facilitates nucleophilic substitutions by stabilizing transition states. For example:

- In multi-component reactions, it acts as a proton shuttle, enabling cyclization of intermediates (e.g., pyridine derivatives via 5-aminotetrazole coupling) .

- Mechanistic studies using O-labeled triethylamine confirm its role in phosphoryl transfer reactions, as shown by isotopic tracing in by-product analysis .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Discrepancies often arise from varying HCl scavenging efficiency. To address this:

- Method 1 : Use excess triethylamine (2.5 equivalents) to ensure complete neutralization of HCl, improving yield reproducibility .

- Method 2 : Replace triethylamine with non-volatile bases (e.g., dimethylbenzylamine) for reactions requiring elevated temperatures (>60°C) .

- Analytical Validation : Cross-validate results using P NMR and mass spectrometry to distinguish between hydrolysis by-products and unreacted starting materials .

Q. What emerging applications does this compound have in electrochemical or materials research?

- Lithium-Ion Batteries : As a flame-retardant electrolyte additive, it reduces thermal runaway risks. Testing involves cyclic voltammetry (0.1–4.5 V vs. Li/Li) to assess electrochemical stability .

- Coordination Chemistry : The phosphate ester binds transition metals (e.g., vanadium or uranium), forming complexes characterized by X-ray crystallography and FTIR .

Table 2 : Electrochemical Performance Metrics

| Application | Conductivity (S/cm) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Battery Additive | 1.2 × 10 | 180–200 | |

| Metal Coordination Complex | N/A | >250 |

Q. How does the compound behave in multi-component reaction systems, and how can intermediates be trapped?

- Trapping Experiments : Add cyanoacetic ester to reaction mixtures to isolate intermediates (e.g., diethyl 2,4-dicyanopent-2-enedioate). Characterize intermediates via X-ray diffraction or high-resolution MS .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR to detect P–O–C bond formation (peak: 950–1050 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.